8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride
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Overview
Description
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride is a chemical compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride typically involves the bromination of 3,4-dihydro-2H-1,4-benzoxazine followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H9BrClNO3 |
---|---|
Molecular Weight |
294.53 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrNO3.ClH/c10-5-2-1-3-6-8(5)14-7(4-11-6)9(12)13;/h1-3,7,11H,4H2,(H,12,13);1H |
InChI Key |
PTXACSTUPGYYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2Br)C(=O)O.Cl |
Origin of Product |
United States |
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